molecular formula C29H33FN2O4 B13057906 (6S)-Vorapaxar

(6S)-Vorapaxar

Cat. No.: B13057906
M. Wt: 492.6 g/mol
InChI Key: ZBGXUVOIWDMMJE-WOXOEWDHSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(6S)-Vorapaxar is an orally active, selective antagonist of protease-activated receptor 1 (PAR-1), a G-protein-coupled receptor critical for thrombin-mediated platelet activation. Approved by the FDA in 2014, it is indicated for the secondary prevention of atherothrombotic events in patients with a history of myocardial infarction (MI) or peripheral arterial disease (PAD), excluding those with a history of stroke or transient ischemic attack (TIA) due to increased intracranial hemorrhage (ICH) risks . Its mechanism involves blocking PAR-1’s tethered ligand-binding site, thereby inhibiting thrombin-induced platelet aggregation without affecting other pathways like ADP-mediated P2Y12 signaling . Pharmacokinetically, vorapaxar exhibits a long half-life (159–311 hours), undergoes hepatic metabolism via CYP3A4, and is primarily excreted in feces .

Properties

Molecular Formula

C29H33FN2O4

Molecular Weight

492.6 g/mol

IUPAC Name

ethyl N-[(1R,3aR,4aR,6S,8aR,9S,9aS)-9-[(E)-2-[5-(3-fluorophenyl)pyridin-2-yl]ethenyl]-1-methyl-3-oxo-3a,4,4a,5,6,7,8,8a,9,9a-decahydro-1H-benzo[f][2]benzofuran-6-yl]carbamate

InChI

InChI=1S/C29H33FN2O4/c1-3-35-29(34)32-23-10-11-24-20(14-23)15-26-27(17(2)36-28(26)33)25(24)12-9-22-8-7-19(16-31-22)18-5-4-6-21(30)13-18/h4-9,12-13,16-17,20,23-27H,3,10-11,14-15H2,1-2H3,(H,32,34)/b12-9+/t17-,20+,23+,24-,25+,26-,27+/m1/s1

InChI Key

ZBGXUVOIWDMMJE-WOXOEWDHSA-N

Isomeric SMILES

CCOC(=O)N[C@H]1CC[C@@H]2[C@@H](C1)C[C@@H]3[C@H]([C@H]2/C=C/C4=NC=C(C=C4)C5=CC(=CC=C5)F)[C@H](OC3=O)C

Canonical SMILES

CCOC(=O)NC1CCC2C(C1)CC3C(C2C=CC4=NC=C(C=C4)C5=CC(=CC=C5)F)C(OC3=O)C

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (6S)-Vorapaxar involves multiple steps, starting from commercially available starting materials. The key steps include the formation of the core structure through a series of chemical reactions, such as condensation, cyclization, and functional group transformations. Specific reaction conditions, such as temperature, pressure, and the use of catalysts, are optimized to achieve high yields and purity.

Industrial Production Methods

Industrial production of this compound typically involves large-scale synthesis using batch or continuous flow processes. The process is designed to be efficient and cost-effective, with stringent quality control measures to ensure the final product meets regulatory standards.

Chemical Reactions Analysis

Types of Reactions

(6S)-Vorapaxar undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form different oxidation states.

    Reduction: Reduction reactions can modify the functional groups present in the molecule.

    Substitution: Nucleophilic and electrophilic substitution reactions can introduce new functional groups.

Common Reagents and Conditions

Common reagents used in the reactions of this compound include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions such as solvent choice, temperature, and pH are carefully controlled to achieve the desired transformations.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield different oxidized derivatives, while substitution reactions can introduce new functional groups, leading to structurally diverse analogs.

Scientific Research Applications

Secondary Prevention of Cardiovascular Events

Vorapaxar has been primarily studied for its role in secondary prevention among patients with a history of myocardial infarction (MI) or peripheral artery disease (PAD). The TRA 2°P-TIMI 50 trial involved over 20,000 patients and demonstrated that vorapaxar significantly reduced the composite endpoint of cardiovascular death, MI, or stroke compared to placebo (7.9% vs. 9.5%, HR 0.80; 95% CI: 0.73-0.89; p < 0.001) .

Acute Coronary Syndrome

In patients with non-ST-segment elevation acute coronary syndrome (NSTE ACS), vorapaxar was evaluated in the TRACER trial. Although the primary endpoint was not met, there was a notable reduction in cardiovascular death, MI, or stroke as a key secondary endpoint (HR 0.89; 95% CI: 0.81-0.98; p = 0.02) . This indicates that vorapaxar may still have a role in managing acute coronary events when used alongside standard therapies.

Safety Profile

The safety profile of vorapaxar is an essential consideration in its application. While it effectively reduces thrombotic events, it has been associated with an increased risk of bleeding, particularly in patients with a history of stroke or transient ischemic attack (TIA). The risk of intracranial hemorrhage was significantly higher in these populations (2.4% vs. 0.9% for placebo; p < 0.001) . Therefore, careful patient selection is crucial to maximize benefits while minimizing risks.

Table: Efficacy Outcomes from Major Trials

OutcomeVorapaxar Group (%)Placebo Group (%)Hazard Ratio (HR)P-value
CV Death/MI/Stroke7.99.50.80<0.001
CV Death/MI/Stroke/Urgent Revascularization10.111.80.83<0.001
Myocardial Infarction5.46.4--

This table summarizes key efficacy outcomes from the TRA 2°P-TIMI 50 trial, highlighting the significant reductions achieved with vorapaxar compared to placebo .

Mechanism of Action

(6S)-Vorapaxar exerts its effects by selectively inhibiting the protease-activated receptor-1 (PAR-1) on platelets. This inhibition prevents thrombin-induced platelet aggregation, reducing the risk of thrombus formation. The molecular targets involved include PAR-1 receptors, and the pathways affected are those related to platelet activation and aggregation.

Comparison with Similar Compounds

Comparison with Similar Compounds

PAR-1 Antagonists: Vorapaxar vs. Atopaxar

Both vorapaxar and atopaxar are PAR-1 antagonists, but their clinical profiles differ:

Parameter Vorapaxar Atopaxar
IC50 (PAR-1 inhibition) 0.25 μM (Ca²⁺ flux assay) Similar to vorapaxar
Clinical Indication Secondary prevention of MI/PAD Investigational (Phase III halted)
Bleeding Risk Increased GUSTO moderate/severe bleeding (HR 1.42 vs. placebo) Higher discontinuation rates due to liver toxicity in trials
Outcome Efficacy 24% reduction in cardiovascular death/MI/stroke (HR 0.76) Limited efficacy in ACS trials

Atopaxar’s development was discontinued due to safety concerns, whereas vorapaxar remains the sole FDA-approved PAR-1 antagonist, albeit with a narrow therapeutic window .

Structural Analogs: Vorapaxar vs. Himbeline and Derivatives

Himbeline, a natural product analog of vorapaxar, shares structural similarities but lacks antiplatelet activity. In antiplasmodial assays, himbeline showed 6-fold greater potency (IC50 0.55 μM) than vorapaxar (IC50 3.5 μM), suggesting divergent structure-activity relationships . Vorapaxar derivatives (e.g., Compound A4) have been synthesized to reduce ICH risks by modifying polarity. A4 demonstrated superior PAR-1 inhibition (IC50 0.18 μM vs.

Biological Activity

(6S)-Vorapaxar, a selective antagonist of the protease-activated receptor-1 (PAR-1), has been extensively studied for its role in inhibiting platelet aggregation and its implications in cardiovascular disease management. This article delves into the biological activity of vorapaxar, highlighting its mechanisms, pharmacokinetics, clinical efficacy, and safety profile.

Vorapaxar inhibits platelet activation by blocking the thrombin-mediated activation of PAR-1 on human platelets. This mechanism is crucial because thrombin is a potent inducer of platelet aggregation, and by antagonizing PAR-1, vorapaxar effectively reduces thrombin-induced platelet activation without affecting other pathways such as those mediated by adenosine diphosphate (ADP) or thromboxane A2 .

Pharmacokinetics

  • Absorption : Vorapaxar is rapidly absorbed after oral administration, with peak plasma concentrations occurring approximately 1 hour post-dose. The absolute bioavailability is reported to be 100% .
  • Distribution : The compound has a large volume of distribution (424 L) and is highly bound (>99%) to plasma proteins, primarily human serum albumin .
  • Metabolism : It is metabolized mainly by CYP3A4 and CYP2J2 into its active metabolite M20, with a minor metabolite M19 being excreted .
  • Elimination : Vorapaxar is predominantly eliminated via feces (approximately 91.5%) and to a lesser extent through urine (8.5%) with a half-life ranging from 5 to 13 days .

Clinical Efficacy

Vorapaxar's efficacy has been evaluated in several large-scale clinical trials, notably the TRA 2P°-TIMI 50 and TRACER trials. These studies have demonstrated its potential in reducing thrombotic events in patients with established cardiovascular disease.

Key Findings from Clinical Trials

Trial NamePopulationPrimary EndpointResults
TRA 2P°-TIMI 50>26,000 patients with atherosclerotic diseaseComposite of CV death, MI, or strokeReduced risk by 13% (HR 0.87; p<0.001)
TRACERPatients with acute coronary syndromeMI reductionReduced first MI incidence by 12% (HR 0.88; p=0.021)

In the TRA 2P°-TIMI 50 trial, vorapaxar significantly reduced the composite endpoint of cardiovascular death, myocardial infarction (MI), or stroke compared to placebo . In the TRACER trial, it reduced the incidence of first MIs by 12%, demonstrating sustained efficacy over time .

Safety Profile

While vorapaxar shows promise in reducing thrombotic events, it is associated with an increased risk of bleeding complications. The risk-benefit profile must be carefully considered, especially in populations at higher risk for bleeding:

  • Bleeding Events : In clinical trials, rates of major bleeding were higher in patients receiving vorapaxar compared to placebo.
  • Contraindications : It is contraindicated in patients with a history of stroke or transient ischemic attack due to the increased bleeding risk associated with these conditions .

Case Studies

Several case studies have illustrated the practical applications and outcomes associated with vorapaxar use:

  • Case Study: Vorapaxar in Patients with Diabetes Mellitus
    • A study indicated that patients with diabetes who received vorapaxar experienced a significant reduction in adverse cardiovascular events compared to those who did not receive the drug (HR 0.79; p=0.005) .
  • Case Study: Vorapaxar Post-MI Management
    • In post-myocardial infarction patients, vorapaxar was shown to improve outcomes significantly when combined with standard antiplatelet therapy like clopidogrel .

Q & A

Q. What is the mechanistic basis for (6S)-Vorapaxar's antiplatelet activity, and how does it differ from other antiplatelet agents?

this compound selectively inhibits protease-activated receptor 1 (PAR-1), a thrombin-sensitive receptor on platelets, thereby blocking thrombin-induced platelet activation without interfering with hemostatic pathways mediated by ADP (via P2Y12 receptors) or thromboxane A2 (via COX-1) . Unlike aspirin or clopidogrel, vorapaxar targets a downstream pathway in thrombus formation, making it complementary to dual antiplatelet therapy (DAPT) in reducing ischemic events while posing unique bleeding risks .

Q. What were the primary efficacy and safety outcomes of pivotal phase III trials (TRACER and TRA 2P-TIMI 50) for this compound?

In TRACER (ACS patients), vorapaxar reduced the secondary composite endpoint of cardiovascular death, MI, or stroke (14.7% vs. 16.4%; HR 0.89, 95% CI 0.81–0.98, P=0.02) but increased moderate/severe bleeding (7.2% vs. 5.2%; HR 1.35, P<0.001) and intracranial hemorrhage (ICH) (1.1% vs. 0.2%; HR 3.39, P<0.001) . In TRA 2P-TIMI 50 (stable atherosclerosis), vorapaxar reduced MACE (9.3% vs. 10.5%; HR 0.87, P<0.001) but similarly increased bleeding risks .

Q. How is this compound dosed in clinical practice, and what patient populations are contraindicated?

The approved dose is 2.5 mg orally once daily, combined with aspirin and/or clopidogrel . Contraindications include a history of stroke, transient ischemic attack (TIA), or intracranial hemorrhage due to a 2.5-fold increased ICH risk in these subgroups . Dose adjustments for renal/hepatic impairment remain unstudied, highlighting a research gap .

Advanced Research Questions

Q. How do conflicting results between TRACER and TRA 2P-TIMI 50 inform the design of future trials with PAR-1 antagonists?

TRACER’s null primary outcome (HR 0.92, P=0.07) versus TRA 2P-TIMI 50’s success (HR 0.87, P<0.001) underscores the importance of patient selection and trial endpoints . TRACER enrolled higher-risk ACS patients with more bleeding comorbidities, while TRA 2P-TIMI 50 focused on stable secondary prevention . Future trials should prioritize enriched populations (e.g., post-MI without stroke history) and composite endpoints balancing ischemic efficacy and bleeding risk .

Q. What methodological limitations exist in current meta-analyses evaluating this compound’s safety profile?

Key limitations include:

  • Heterogeneity in bleeding definitions : Variability in GUSTO vs. TIMI bleeding criteria complicates cross-trial comparisons .
  • Language bias : Existing meta-analyses exclude non-English studies, potentially skewing safety data .
  • Lack of dose-ranging data : All phase III trials used a fixed 2.5 mg dose, leaving optimal dosing for high-bleeding-risk patients unresolved .

Q. How should researchers address discrepancies in vorapaxar’s efficacy across subgroups, such as CABG patients or those with peripheral artery disease (PAD)?

In a CABG subgroup analysis from TRACER, vorapaxar reduced ischemic events by 45% (HR 0.55, P=0.005) without increasing CABG-related major bleeding (9.7% vs. 7.3%; P=0.12) . Conversely, in PAD patients, vorapaxar reduced acute limb ischemia (2.3% vs. 3.9%; HR 0.58, P=0.006) but had no effect on cardiovascular death . Researchers must stratify outcomes by vascular bed and procedural context to refine therapeutic targeting .

Q. What statistical approaches are recommended for analyzing recurrent ischemic events in vorapaxar trials?

Traditional "time-to-first-event" analyses underestimate vorapaxar’s benefit in reducing recurrent MACE . The Wei-Lin-Weissfeld (WLW) model in TRACER showed a 12% risk reduction for recurrent events (HR 0.885, 95% CI 0.793–0.987; P=0.0284) after adjusting for competing risks like death . Future trials should pre-specify recurrent-event analysis to capture cumulative efficacy .

Research Gaps and Future Directions

  • Dose optimization : No trials have evaluated lower doses (e.g., 1.25 mg) in high-bleeding-risk populations .
  • Combination therapies : Limited data exist on vorapaxar with potent P2Y12 inhibitors (e.g., ticagrelor) .
  • Biomarker-driven selection : PAR-1 receptor density or thrombin activity assays could personalize therapy .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.